Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Researchers requiring enantiopure (S)-piperidine scaffolds often face supply inconsistency. Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS 1354003-92-1) is a defined chiral building block for asymmetric synthesis and kinase inhibitor SAR. • Defined (S)-stereochemistry ensures predictable enantioselective outcomes. • N1-methyl, N3-isopropyl substitution provides optimal LogP (~0.65) and H-bond donor/acceptor profile. • Sourced as ≥95% purity for reproducible medicinal chemistry campaigns.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B7919841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-((S)-1-methyl-piperidin-3-yl)-amine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)NC1CCCN(C1)C
InChIInChI=1S/C9H20N2/c1-8(2)10-9-5-4-6-11(3)7-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1
InChIKeyVLGPFQBYVNGJBA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine Overview


Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS 1354003-92-1; IUPAC: (3S)-1-methyl-N-propan-2-ylpiperidin-3-amine; MF: C9H20N2; MW: 156.27 g/mol) is a chiral secondary amine featuring a piperidine core substituted at the 1-position with a methyl group and at the 3-position with an isopropylamino moiety possessing defined (S)-stereochemistry [1]. The compound exhibits a predicted boiling point of 188.3 ± 8.0 °C, a density of 0.9 ± 0.1 g/cm³, and a topological polar surface area (TPSA) of 15.3 Ų [2]. As a high-purity chiral building block (typically ≥95%), it is employed in asymmetric synthesis and medicinal chemistry as a versatile intermediate for constructing enantiopure pharmaceutical candidates and chiral ligands [1]. Its structural rigidity imparted by the piperidine ring, combined with the lipophilic isopropyl substituent, renders it a valuable scaffold for modulating pharmacokinetic properties in drug discovery programs [1].

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine: Substitution Pitfalls


The substitution of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine with achiral, racemic, or structurally divergent piperidine analogs is scientifically unsound due to three interdependent factors: stereochemical specificity, physicochemical divergence, and functional group incompatibility. The defined (S)-stereochemistry at the C3 position is not a trivial descriptor but a determinant of enantioselective molecular recognition—replacement with the (R)-enantiomer (CAS 1249220-52-7) or racemic mixture yields a distinct spatial configuration that can drastically alter binding affinity and off-target profiles in biological systems . Furthermore, the N1-methyl and N3-isopropyl substitution pattern confers a unique lipophilicity-hydrophilicity balance (predicted LogP ~0.65) and hydrogen-bonding capacity (H-bond donors: 1; H-bond acceptors: 2) that differ fundamentally from unsubstituted 1-methylpiperidin-3-amine (CAS 42389-57-1, MW 114.19) [1]. These physicochemical deviations directly impact solubility, permeability, and metabolic stability in downstream applications, rendering generic substitution a source of irreproducible data and failed synthetic campaigns . The quantitative evidence presented below delineates exactly where and why these differences demand compound-specific procurement.

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine: Comparison with Analogs


(S)- vs. (R)-Enantiomer in Chiral Recognition

The (S)-enantiomer of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS 1354003-92-1) possesses absolute stereochemistry defined at the C3 position as (S), while the (R)-enantiomer (CAS 1249220-52-7) carries the opposite (R)-configuration. The two enantiomers are distinct chemical entities with separate CAS registry numbers and divergent spatial arrangements of the isopropylamino group relative to the piperidine ring . In chiral biological environments, this stereochemical divergence manifests as differential molecular recognition—the (S)-enantiomer exhibits a distinct three-dimensional orientation of hydrogen-bonding vectors and steric bulk that the (R)-enantiomer cannot replicate .

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Isopropyl-Substituted vs. Unsubstituted: Physicochemical Differences

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (MW 156.27 g/mol) is the N-isopropyl substituted derivative of 1-methylpiperidin-3-amine (MW 114.19 g/mol). The addition of the isopropyl group increases molecular weight by 42.08 g/mol (36.8% increase), adds one hydrogen bond donor, and substantially elevates lipophilicity, as reflected by the calculated LogP value of 0.65 for the target compound versus a lower predicted LogP for the unsubstituted parent [1]. The target compound also exhibits a higher predicted boiling point (188.3 ± 8.0 °C) compared to the parent amine (136.5 ± 8.0 °C, predicted) [1]. The isopropyl substituent introduces additional steric bulk, altering conformational preferences of the piperidine ring and modifying the compound's capacity for hydrophobic interactions .

Pharmacokinetics Drug design Lipophilicity optimization

Secondary vs. Tertiary Amine: Hydrogen Bond Donor Impact

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine features a secondary amine at the N3 position (NH-isopropyl), whereas its close analog Isopropyl-methyl-(S)-piperidin-3-yl-amine (CAS 1354002-15-5) contains a tertiary amine at the N3 position (N-methyl-N-isopropyl). This substitution difference alters the hydrogen-bonding capacity: the target compound possesses one hydrogen bond donor (the NH group) and two acceptors, whereas the N-methyl analog has zero donors and two acceptors [1][2]. This distinction fundamentally changes the compound's capacity to engage in directional hydrogen bonding as a donor, which is a critical determinant of binding affinity and selectivity in biological target recognition .

SAR studies Amine basicity Receptor binding

Patent-Documented Kinase Inhibitor Activity

Patent literature explicitly claims amino-methylpiperidine derivatives—structurally exemplified by the (S)-1-methylpiperidin-3-amine scaffold that constitutes the core of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine—as possessing kinase inhibitory activity [1]. The patent disclosure states that such amino-methylpiperidine derivatives exhibit 'excellent inhibitory activity as a kinase inhibitor,' thereby establishing the scaffold's validated utility in a major therapeutic area [1]. The target compound, with its additional N-isopropyl substitution, represents a functionalized analog within this claimed chemical space, retaining the core structural features deemed essential for kinase inhibition [2].

Kinase inhibition Pharmaceutical patents Drug discovery

Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine: Applications


Enantioselective Synthesis & Chiral Ligands

The defined (S)-stereochemistry of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine makes it an essential building block for the asymmetric synthesis of enantiopure pharmaceutical intermediates and chiral ligands. Its C3 stereocenter provides a fixed spatial orientation of the isopropylamino group, enabling predictable stereochemical outcomes in catalytic asymmetric transformations. This stereochemical fidelity is non-negotiable for programs requiring enantiomerically pure products, where substitution with the (R)-enantiomer or racemic mixture would yield the incorrect stereoisomer and invalidate downstream results [1].

Kinase Inhibitor Drug Discovery

Patent disclosures explicitly claim amino-methylpiperidine derivatives as kinase inhibitors, establishing the (S)-1-methylpiperidin-3-amine scaffold as a privileged structure for targeting this therapeutically relevant enzyme class. The target compound, bearing an additional N-isopropyl substituent, serves as a functionalized analog for structure-activity relationship (SAR) exploration within kinase inhibitor drug discovery campaigns. Its secondary amine functionality provides a hydrogen bond donor that can engage catalytic site residues, while the isopropyl group offers opportunities for modulating lipophilicity and metabolic stability [2].

Neurological Probe Synthesis

Piperidine derivatives with defined stereochemistry are widely employed in the synthesis of molecular probes targeting neurological receptors, including muscarinic acetylcholine receptors and dopamine transporters. The (S)-1-methylpiperidin-3-amine scaffold has been documented as a key intermediate for developing medications addressing Parkinson's disease and Alzheimer's disease. The target compound's secondary amine and isopropyl substituent confer a unique combination of hydrogen-bonding capacity and lipophilicity (LogP 0.65) suitable for optimizing blood-brain barrier penetration and receptor binding kinetics [3].

Chiral Resolution & Analytical Standards

As a single, defined (S)-enantiomer, Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine serves as an analytical reference standard for chiral chromatographic method development and enantiomeric purity assessment. Its distinct CAS number (1354003-92-1) and defined stereochemistry enable unambiguous identification and quantification in complex reaction mixtures. The compound's predicted boiling point (188.3 °C) and density (0.9 g/cm³) provide reference parameters for method optimization in both analytical and preparative chiral separations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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